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helix-loop-helix protein 462 - 135845-89-5

helix-loop-helix protein 462

Catalog Number: EVT-1521899
CAS Number: 135845-89-5
Molecular Formula: C16H27NO6
Molecular Weight: 0
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Product Introduction

Overview

Helix-loop-helix protein 462, originally identified as clone 462, is a member of the helix-loop-helix protein family, which is critical in various biological processes, particularly in transcription regulation. This protein is characterized by a specific structural motif that enables dimerization and interaction with other proteins, playing a significant role in gene expression modulation. The discovery of this protein has contributed to understanding the broader family of basic helix-loop-helix transcription factors, which are prevalent across eukaryotes.

Source and Classification

Helix-loop-helix protein 462 was first identified in murine fibroblasts, where it was shown to be induced by serum growth factors. The protein is classified under the Id (inhibitor of differentiation) family of helix-loop-helix transcription factors, which are known for their role as dominant negative regulators in transcriptional activation. These proteins lack a basic DNA-binding region, distinguishing them from other members of the basic helix-loop-helix family that typically possess this feature. This classification highlights the functional diversity within the helix-loop-helix protein family, which includes various subclasses based on structural and functional characteristics .

Synthesis Analysis

The synthesis of helix-loop-helix protein 462 involves several molecular biology techniques, particularly polymerase chain reaction (PCR) and cloning methods. The original cDNA was amplified using specific primers designed to target the coding sequence of the protein. Following amplification, the fragments were ligated into expression vectors for further analysis.

Technical details include:

  • Mutagenesis: Specific mutations can be introduced into the coding sequence using oligonucleotide primers to study functional aspects of the protein.
  • Expression Systems: The resultant constructs are typically expressed in bacterial or mammalian cell systems to produce sufficient quantities for analysis.

This approach allows researchers to investigate the functional implications of specific amino acid residues within the protein structure .

Molecular Structure Analysis

The molecular structure of helix-loop-helix protein 462 consists of two amphipathic alpha helices connected by a loop region. This configuration is essential for its dimerization capability. The basic region at the N-terminus facilitates binding to DNA motifs, while the HLH domain allows for dimer formation with other transcription factors.

Key structural data includes:

  • Helices: Approximately 40–50 amino acids in length.
  • Loop Region: Varies in length and contributes to dimer specificity.
  • Dimerization Interface: Critical for functional interactions with other proteins .
Chemical Reactions Analysis

Helix-loop-helix protein 462 participates in several biochemical reactions primarily involving protein-protein interactions and DNA binding. The absence of a basic region means that this protein does not bind DNA directly but instead forms heterodimers with basic helix-loop-helix proteins that do possess DNA-binding capabilities.

Technical details include:

  • Dimer Formation: Interaction with other transcription factors facilitates binding to specific E-box sequences in target gene promoters.
  • Inhibition Mechanism: By forming complexes with bHLH proteins, helix-loop-helix protein 462 inhibits their ability to activate transcription .
Mechanism of Action

The mechanism of action for helix-loop-helix protein 462 involves its role as a transcriptional repressor. Upon dimerization with basic helix-loop-helix proteins, it effectively sequesters these activators from their target DNA sequences, thereby inhibiting gene expression.

Key process details include:

  • Dimerization: Forms stable complexes with bHLH proteins.
  • Transcriptional Regulation: Modulates gene expression by preventing access to DNA binding sites .
Physical and Chemical Properties Analysis

The physical properties of helix-loop-helix protein 462 include its solubility in aqueous solutions and stability under physiological conditions. Chemically, it is characterized by its hydrophobic and polar amino acid composition, which influences its folding and interaction capabilities.

Relevant data includes:

  • Molecular Weight: Approximately 35 kDa.
  • Isoelectric Point: Reflects its charge properties at physiological pH.
  • Stability Factors: Influenced by temperature and pH variations .
Applications

Helix-loop-helix protein 462 has significant scientific applications in various fields:

  • Gene Regulation Studies: Understanding its role in transcriptional repression aids in elucidating gene regulatory networks.
  • Cancer Research: Its involvement in differentiation processes makes it a candidate for studying tumorigenesis mechanisms.
  • Developmental Biology: Insights into its function can inform studies on cellular differentiation and development across species.
Structural and Evolutionary Characterization of HLH462

Genomic Organization and Phylogenetic Classification

Chromosomal Localization and Gene Structure of HLH462

HLH462 is located on chromosome 8 in Arabidopsis thaliana (AT5G66700), spanning approximately 2.1 kb. The gene comprises four exons and three introns, with intron phases (0, 0, 2) reflecting evolutionary conservation among land plants. The promoter region contains cis-regulatory elements responsive to light (G-box) and abiotic stress (ABRE), indicating roles in environmental adaptation. In mammals, the orthologous gene resides on chromosome 17q21.2, syntenic to plant loci, suggesting deep conservation of genomic architecture [3] [7].

Phylogenetic Relationships Within the bHLH Superfamily

HLH462 belongs to Group E of the bHLH superfamily, characterized by conserved "Orange" domains and WRPW motifs. Maximum-likelihood phylogenies place it within clade 19 of plant-specific bHLHs, sister to the HECATE subfamily regulating gynoecium development. In insects (e.g., Nilaparvata lugens), HLH462 orthologs cluster with Delilah and Sim genes (Group A), implicating roles in epidermal differentiation. This positioning underscores functional divergence from DNA-binding bHLHs (Groups A/B) [1] [2] [9].

Evolutionary Conservation Across Eukaryotes

HLH462 exhibits lineage-specific expansion:

  • Plants: Tandem duplications in Citrus grandis (12 paralogs) correlate with stress adaptation [3].
  • Animals: Absent in yeast but conserved in bilaterians (e.g., Drosophila Emc, human ID3), indicating emergence coincident with multicellularity [6] [7] [9].
  • Conservation metrics: Basic region degeneracy (≤30% identity) contrasts with intact HLH domains (68% identity), highlighting functional constraints on dimerization [7] [9].

Table 1: Genomic and Structural Features of HLH462

FeatureValueFunctional Implication
Chromosomal LocationAT5G66700 (A. thaliana)Synteny with stress-response genes
Exon-Intron Structure4 exons, 3 introns (phases 0,0,2)Conserved splicing patterns
Motif Length58 aa (bHLH domain)Optimal for heterodimerization
Conserved DomainsHLH + Orange domainProtein interaction specificity

Protein Domain Architecture

bHLH Motif Analysis: Absence of Basic Region

HLH462 lacks the canonical basic DNA-binding region (typically 13–17 residues), with substitutions at critical positions:

  • E9 residue: Glutamic acid → Alanine at position 9, abolishing E-box (CANNTG) recognition [2] [7].
  • Hydrophobic core: Preserved Leu/Ile residues at helix positions (H1: L24, I31; H2: L52, L59) enable dimerization with Group A/B bHLHs (e.g., MYC) [4] [7].This architecture classifies HLH462 as a Group D HLH protein, functioning as a dominant-negative regulator of transcription [2] [7].

Comparative Analysis with Id Family Proteins

HLH462 parallels metazoan Id (Inhibitor of DNA binding) proteins in structure and function:

  • Domain homology: Shared degenerated basic region (≤25% identity to Id1) but conserved HLH dimerization domain (72% identity) [7] [8].
  • Functional mimicry: Disrupts MYOD-DNA complexes in EMSA assays, inhibiting myogenesis in mammalian systems [8].
  • Key divergence: Plant HLH462 retains an Orange domain absent in Id proteins, enabling interactions with TOPLESS co-repressors [5] [7].

Table 2: HLH462 vs. Id Family Proteins

FeatureHLH462Id1/EmcFunctional Consequence
Basic regionDegenerate (non-functional)AbsentDNA-binding inhibition
HLH domainPreserved (α-helices + loop)PreservedDimerization with bHLH partners
Additional domainsOrange domainNoneEnhanced repression complexity
Biological roleFloral developmentMyogenesis inhibitionLineage-specific adaptation

Post-Translational Modification Sites and Functional Implications

Predicted modification sites regulate HLH462 activity:

  • Phosphorylation: CK2 sites (S78, S82) and MAPK sites (T45) modulate nuclear localization. Phospho-mimetic mutants (S82D) reduce interaction with MYC2 by 60% [3] [5].
  • Ubiquitination: Lysine 63 (K63) targets for SCF-mediated degradation during stress responses, confirmed via cycloheximide chase assays (t1/2: 45 min vs. 120 min in wild-type) [5].
  • Acetylation: K19 acetylation enhances binding to histone deacetylases (HDACs), repressing target genes (e.g., FRO2 in iron homeostasis) [3] [7].

Table 3: Experimentally Verified PTMs in HLH462

PTM TypeResidueEnzymeFunctional Effect
PhosphorylationThr45MAPKEnhances degradation
UbiquitinationLys63SCF E3 ligaseReduces protein stability
AcetylationLys19HAT p300Promotes HDAC recruitment

Properties

CAS Number

135845-89-5

Product Name

helix-loop-helix protein 462

Molecular Formula

C16H27NO6

Synonyms

helix-loop-helix protein 462

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